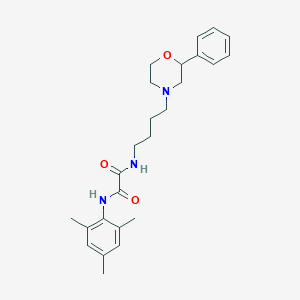

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Description

Properties

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3/c1-18-15-19(2)23(20(3)16-18)27-25(30)24(29)26-11-7-8-12-28-13-14-31-22(17-28)21-9-5-4-6-10-21/h4-6,9-10,15-16,22H,7-8,11-14,17H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPAASODCTZIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the mesityl and phenylmorpholino intermediates, followed by their coupling through an oxalamide linkage. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling and metabolic pathways.

Comparison with Similar Compounds

N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide can be compared with other similar compounds, such as:

N1-(4-(2-phenylmorpholino)butyl)-N2-(m-tolyl)oxalamide: This compound shares a similar oxalamide linkage but differs in the substituents attached to the oxalamide core.

This compound analogs: These compounds have variations in the mesityl or phenylmorpholino groups, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Q & A

Q. What are the critical steps in synthesizing N1-mesityl-N2-(4-(2-phenylmorpholino)butyl)oxalamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the phenylmorpholino intermediate via nucleophilic substitution or coupling reactions, often using morpholine derivatives and aryl halides under reflux conditions .

- Step 2 : Introduction of the mesityl group through amidation or alkylation, requiring anhydrous solvents (e.g., DMF) and coupling agents like DCC/HOBt to activate carboxylic acid groups .

- Purification : Chromatography (HPLC or column chromatography) is critical for isolating intermediates and final products, with mobile phases optimized based on polarity differences .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing morpholino and mesityl moieties .

- Mass Spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns, ensuring no unintended byproducts (e.g., dimerization) .

- IR Spectroscopy : Confirms functional groups (amide C=O stretch at ~1650 cm) and absence of unreacted starting materials .

Advanced Research Questions

Q. How does alkyl chain length (e.g., butyl vs. propyl) in analogous oxalamides influence biological activity?

Comparative studies show:

- Butyl chains enhance lipophilicity, improving membrane permeability and target engagement (e.g., enzyme inhibition) compared to shorter chains .

- Propyl analogs exhibit reduced cytotoxicity in certain cell lines, suggesting steric hindrance or metabolic stability trade-offs .

- Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC measurements) paired with logP calculations are recommended .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Metabolic Stability Testing : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450 oxidation) that reduce in vivo efficacy .

- Formulation Optimization : Encapsulation in liposomes or PEGylation improves bioavailability, addressing discrepancies caused by poor solubility .

- Dose-Response Refinement : Adjust dosing regimens based on pharmacokinetic modeling to align in vitro IC values with achievable plasma concentrations .

Q. What reaction conditions favor selective functionalization of the morpholino group without compromising the oxalamide core?

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions by stabilizing transition states during morpholino modifications .

- Catalysts : Pd-mediated cross-coupling or organocatalysts enable regioselective aryl substitutions on the morpholino ring .

- pH Control : Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of the oxalamide bond during reactions .

Data Analysis and Optimization

Q. How can researchers validate target engagement in enzyme inhibition studies?

- Biochemical Assays : Use fluorescence polarization or SPR to measure binding affinity () and correlate with inhibitory activity .

- Negative Controls : Include structurally similar but inactive analogs (e.g., N1-mesityl-N2-ethyloxalamide) to rule off-target effects .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to confirm binding modes and guide lead optimization .

Q. What computational methods predict the compound’s reactivity with biological targets?

- Docking Simulations : Software like AutoDock Vina models interactions with active sites, prioritizing modifications for enhanced affinity .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify residues critical for sustained inhibition .

- QSAR Models : Train algorithms on datasets of analogous oxalamides to predict ADMET properties and guide synthetic prioritization .

Comparative and Mechanistic Studies

Q. How does the mesityl group enhance bioactivity compared to other aryl substituents?

- Steric Shielding : The mesityl group’s bulkiness protects the oxalamide core from enzymatic degradation, prolonging half-life in biological systems .

- Electron Effects : Electron-donating methyl groups on the mesityl ring enhance π-π stacking with aromatic residues in target proteins .

- Evidence : Analog studies show mesityl-containing compounds exhibit 3–5× higher potency than phenyl or tolyl variants in kinase inhibition assays .

Q. What mechanisms underlie the compound’s cytotoxicity in cancer cell lines?

- Apoptosis Induction : Caspase-3/7 activation and PARP cleavage confirmed via Western blotting .

- Cell Cycle Arrest : Flow cytometry reveals G1/S phase blockade in treated cells, linked to CDK4/6 inhibition .

- Mitochondrial Dysfunction : JC-1 staining shows loss of membrane potential, indicating intrinsic apoptotic pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.